molecular formula C9H14F3NO B8636381 2,2,2-Trifluoro-N-(hex-5-EN-1-YL)-N-methylacetamide CAS No. 922520-05-6

2,2,2-Trifluoro-N-(hex-5-EN-1-YL)-N-methylacetamide

Cat. No. B8636381
M. Wt: 209.21 g/mol
InChI Key: ITZWEBSHEPGYRN-UHFFFAOYSA-N
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Patent
US08377962B2

Procedure details

At room temperature, compound 1a (71.88 g, 1 eq.) and p-toluene sulfonic acid (74.4 g, 1.2 eq.) were dissolved in MeOH (640 mL). The reaction mixture was refluxed for 7 days. The solvent was removed under vacuum and the residue was recrystallised in acetone. The product was isolated by filtration, dried on P2O5 to yield compound 2a as a white solid in 76% yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.38 (quint, J=7.76 Hz, 2H), 1.71 (q, J=7.76 Hz, 2H), 1.99 (quint, J=6.98 Hz, 2H), 2.38 (s, 3H), 2.70 (t, J=5.17 Hz, 2H), 4.92-4.99 (m, 2H), 5.67-5.73 (m, 1H), 7.20 (brs, 2H).
Quantity
71.88 g
Type
reactant
Reaction Step One
Quantity
74.4 g
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([N:5]([CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])C)=O.[C:15]1([CH3:25])[CH:20]=[CH:19][C:18]([S:21]([OH:24])(=[O:23])=[O:22])=[CH:17][CH:16]=1>CO>[S:21]([C:18]1[CH:19]=[CH:20][C:15]([CH3:25])=[CH:16][CH:17]=1)([OH:24])(=[O:23])=[O:22].[CH3:3][NH:5][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
71.88 g
Type
reactant
Smiles
FC(C(=O)N(C)CCCCC=C)(F)F
Name
Quantity
74.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
640 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 7 days
Duration
7 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised in acetone
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried on P2O5

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.CNCCCCC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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